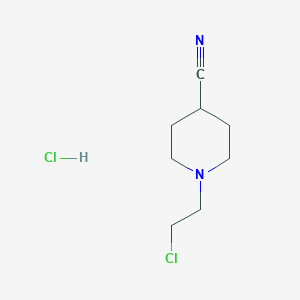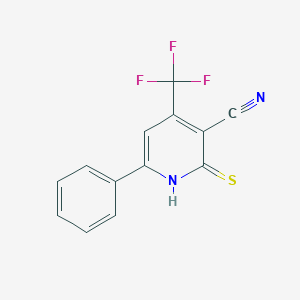![molecular formula C10H15NO B012736 [2-(Propan-2-ylamino)phenyl]methanol CAS No. 106898-71-9](/img/structure/B12736.png)
[2-(Propan-2-ylamino)phenyl]methanol
Übersicht
Beschreibung
[2-(Propan-2-ylamino)phenyl]methanol: is an organic compound characterized by the presence of a phenyl ring substituted with a methanol group and an isopropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-ylamino)phenyl]methanol typically involves the reaction of 2-nitrobenzyl alcohol with isopropylamine. The process includes the reduction of the nitro group to an amine, followed by the introduction of the isopropyl group. Common reagents used in this synthesis include hydrogen gas and a palladium catalyst for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(Propan-2-ylamino)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [2-(Propan-2-ylamino)phenyl]methanol serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for producing various derivatives with specific properties.
Wirkmechanismus
The mechanism by which [2-(Propan-2-ylamino)phenyl]methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The isopropylamino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The phenyl ring and methanol group contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
[2-(Methylamino)phenyl]methanol: Similar structure but with a methyl group instead of an isopropyl group.
[2-(Ethylamino)phenyl]methanol: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: [2-(Propan-2-ylamino)phenyl]methanol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it distinct from its methyl and ethyl analogs.
Eigenschaften
IUPAC Name |
[2-(propan-2-ylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-10-6-4-3-5-9(10)7-12/h3-6,8,11-12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVIKRQEQSWYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444950 | |
| Record name | [2-(propan-2-ylamino)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106898-71-9 | |
| Record name | [2-(propan-2-ylamino)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














